ethyl 4-chloro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate

Description

Chemical Identity and Classification

This compound, identified by the Chemical Abstracts Service number 855345-12-9, is a heterocyclic organic compound belonging to the pyrazole derivative class. The compound possesses the molecular formula C7H6ClF3N2O2 and exhibits a molecular weight of 242.58 grams per mole. The International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, reflecting its structural composition and substitution pattern.

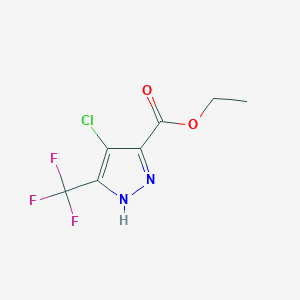

The compound's structural framework consists of a five-membered pyrazole ring containing two adjacent nitrogen atoms, which serves as the core heterocyclic system. The pyrazole ring bears three distinct substituents: a chloro group at the 4-position, a trifluoromethyl group at the 5-position, and an ethyl carboxylate group at the 3-position. This specific substitution pattern creates a molecule with unique electronic and steric properties that distinguish it from other pyrazole derivatives.

| Property | Value | Reference |

|---|---|---|

| Chemical Abstracts Service Number | 855345-12-9 | |

| Molecular Formula | C7H6ClF3N2O2 | |

| Molecular Weight | 242.58 g/mol | |

| Melting Point | 115-117°C | |

| Physical Form | Solid | |

| Purity (Commercial) | 97% |

The compound's classification as a pyrazole derivative places it within the broader category of azole heterocycles, specifically those containing nitrogen atoms in adjacent positions within a five-membered ring. The presence of both electron-withdrawing groups (trifluoromethyl and chloro) and an electron-donating ester functionality creates a complex electronic environment that influences the compound's chemical behavior and potential reactivity patterns.

The International Chemical Identifier code for this compound is 1S/C7H6ClF3N2O2/c1-2-15-6(14)4-3(8)5(13-12-4)7(9,10)11/h2H2,1H3,(H,12,13), providing a unique digital fingerprint for computational and database applications. The corresponding International Chemical Identifier Key, ZZAXJKKEFLFPKU-UHFFFAOYSA-N, serves as a hashed version of the full identifier for more efficient database searching and compound identification.

Historical Context and Development

The development of this compound is intrinsically linked to the broader historical evolution of pyrazole chemistry, which has its origins in the late nineteenth century. The pyrazole ring system was first identified and named by German chemist Ludwig Knorr in 1883, establishing the foundation for an entire class of heterocyclic compounds that would eventually include thousands of derivatives. This initial discovery marked the beginning of systematic research into pyrazole chemistry and laid the groundwork for the development of more complex substituted pyrazole derivatives.

The classical synthesis methods for pyrazole derivatives were established in the late 1800s, with Hans von Pechmann developing a notable synthetic approach in 1898 that involved the reaction of acetylene with diazomethane to produce the parent pyrazole compound. These early synthetic methodologies provided the foundational knowledge that would later enable chemists to develop more sophisticated approaches for creating substituted pyrazole derivatives with specific functional groups and substitution patterns.

The introduction of trifluoromethyl-containing pyrazole derivatives represents a more recent development in this field, emerging from the growing recognition of fluorinated compounds' importance in medicinal chemistry and materials science. Research into trifluoromethyl-substituted pyrazoles has intensified over the past several decades, driven by the unique properties that fluorine atoms impart to organic molecules, including enhanced metabolic stability and altered electronic characteristics. This evolution has led to the development of sophisticated synthetic methods for introducing trifluoromethyl groups into pyrazole rings with high regioselectivity and efficiency.

The specific combination of chloro and trifluoromethyl substituents found in this compound reflects the modern synthetic chemist's ability to precisely control substitution patterns on heterocyclic systems. This level of synthetic control has been achieved through decades of methodological development and represents a significant advancement from the relatively simple pyrazole derivatives that were accessible to early researchers in this field.

Significance in Heterocyclic Chemistry Research

This compound occupies a position of considerable importance within heterocyclic chemistry research due to its unique structural features and potential applications in various chemical disciplines. The compound serves as an exemplar of modern heterocyclic synthesis, demonstrating the sophisticated level of structural complexity that can be achieved through contemporary synthetic methodologies. Its significance extends beyond its individual properties to encompass its role as a representative member of the pyrazole derivative family, which has become increasingly important in pharmaceutical research and materials science applications.

The research significance of this compound is particularly evident in the context of structure-activity relationship studies, where the specific combination of substituents provides valuable insights into how different functional groups influence molecular behavior and biological activity. Pyrazole derivatives have been extensively studied for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The presence of both trifluoromethyl and chloro substituents in this compound makes it particularly valuable for understanding how these electron-withdrawing groups affect the electronic properties of the pyrazole ring system and, consequently, the compound's potential biological activities.

Research into trifluoromethyl-substituted pyrazoles has revealed that these compounds often exhibit enhanced stability and unique photoswitching behaviors that are valuable for applications in molecular electronics and photochemistry. Studies have demonstrated that arylazo-trifluoromethyl-substituted pyrazoles display very long half-lives in solution, with some compounds showing stability on the order of days rather than hours. This enhanced stability makes trifluoromethyl-substituted pyrazoles particularly attractive for applications requiring long-term molecular stability.

The compound's importance in heterocyclic chemistry research is further emphasized by its potential role in synthetic methodology development. The ester functionality present in the molecule provides a versatile handle for further chemical transformations, allowing researchers to use this compound as a building block for the synthesis of more complex molecular architectures. The strategic positioning of the carboxylate group at the 3-position of the pyrazole ring creates opportunities for regioselective reactions that can lead to the formation of fused ring systems or other structurally complex derivatives.

Position Within the Pyrazole Derivative Family

This compound occupies a distinctive position within the extensive family of pyrazole derivatives, characterized by its unique substitution pattern that combines multiple functional groups with distinct electronic properties. The pyrazole derivative family encompasses thousands of compounds that share the fundamental five-membered ring structure containing two adjacent nitrogen atoms, but differ significantly in their substitution patterns and resulting properties. Within this diverse family, the subject compound represents a sophisticated example of multi-substituted pyrazole derivatives that have been designed to incorporate specific functional groups for targeted applications.

The positioning of this compound within the pyrazole family can be understood through comparison with other structurally related compounds. For instance, the closely related compound ethyl 4-bromo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate shares the same basic structure but features a bromo substituent instead of chloro at the 4-position. This structural similarity allows for direct comparison of how different halogen substituents affect the compound's properties and reactivity patterns, providing valuable insights into structure-property relationships within this subfamily of pyrazole derivatives.

The trifluoromethyl group present in this compound places it within a specialized subset of fluorinated pyrazole derivatives that have gained significant attention in recent years. Research has shown that trifluoromethyl-substituted pyrazoles exhibit unique properties compared to their non-fluorinated counterparts, including altered electronic characteristics and enhanced metabolic stability. Studies of various trifluoromethyl pyrazole derivatives have demonstrated that these compounds often show improved biological activities and different physicochemical properties compared to analogous compounds lacking the trifluoromethyl group.

| Compound Family | Representative Structures | Key Characteristics |

|---|---|---|

| Simple Pyrazoles | 3,5-dimethylpyrazole | Basic ring system, simple substituents |

| Halogenated Pyrazoles | 4-chloro-pyrazole derivatives | Enhanced reactivity, altered electronics |

| Trifluoromethyl Pyrazoles | 3(5)-trifluoromethyl pyrazoles | Increased stability, unique properties |

| Ester-Substituted Pyrazoles | Pyrazole-3-carboxylate derivatives | Synthetic versatility, biological activity |

| Multi-Substituted Pyrazoles | This compound | Complex properties, research applications |

The ester functionality in this compound further defines its position within the pyrazole family by placing it among the carboxylate-containing derivatives. Pyrazole carboxylate esters represent an important subfamily of compounds that combine the inherent properties of the pyrazole ring with the synthetic versatility provided by the ester group. These compounds often serve as valuable intermediates in synthetic chemistry and have been extensively studied for their potential biological activities.

Properties

IUPAC Name |

ethyl 4-chloro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF3N2O2/c1-2-15-6(14)4-3(8)5(13-12-4)7(9,10)11/h2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZAXJKKEFLFPKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=C1Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Overview:

This method involves the condensation of suitable pyrazole precursors with trifluoromethylating agents, followed by chlorination and esterification steps. It is favored for its straightforwardness and scalability.

Step-by-step Process:

| Step | Description | Reagents & Conditions | References/Data |

|---|---|---|---|

| a. Pyrazole Core Formation | Synthesis of 4-chloro-1H-pyrazole core | Cyclization of hydrazines with β-ketoesters or α,β-unsaturated carbonyl compounds | Literature reports suggest cyclization under basic conditions at elevated temperatures. |

| b. Introduction of Trifluoromethyl Group | Electrophilic trifluoromethylation at the 5-position | Use of trifluoromethylating reagents such as Togni’s reagent or trifluoromethyl iodide in the presence of a copper catalyst | Controlled addition at low temperatures (-20°C to 0°C) to prevent side reactions. |

| c. Chlorination at Position 4 | Selective chlorination | Use of N-chlorosuccinimide (NCS) or other chlorinating agents under controlled conditions | Typically performed at room temperature with monitoring to prevent over-chlorination. |

| d. Esterification | Formation of the ethyl ester | Reaction with ethyl alcohol in the presence of acid catalysts like sulfuric acid or using esterification reagents | Conducted under reflux with azeotropic removal of water to drive the reaction to completion. |

Advantages:

- High selectivity for desired substitution pattern.

- Compatibility with various trifluoromethylating agents.

Limitations:

- Requires careful control of reaction conditions to prevent side reactions.

- Use of potentially hazardous reagents like NCS.

Multistep Synthesis via Pyrazole Intermediates

Overview:

This approach employs a stepwise construction starting from simpler heterocycles, allowing for precise functional group modifications.

Procedure:

| Step | Description | Reagents & Conditions | References/Data |

|---|---|---|---|

| a. Synthesis of Pyrazole Intermediate | Formation of the pyrazole ring with suitable substituents | Hydrazine derivatives reacting with β-dicarbonyl compounds | Typically performed under reflux in ethanol or acetic acid. |

| b. Introduction of Chlorine and Trifluoromethyl | Sequential substitution reactions | Chlorination with NCS or SO2Cl2; trifluoromethylation using reagents like Umemoto’s reagent | Conducted at controlled temperatures (-10°C to 25°C). |

| c. Esterification | Conversion to ethyl ester | Reaction with ethanol and catalytic sulfuric acid | Reflux conditions with removal of water. |

Advantages:

- Modular approach allows for variation in substituents.

- Suitable for synthesizing analogs for structure-activity relationship (SAR) studies.

Limitations:

- Longer synthesis time.

- Potential for side reactions during multiple steps.

Patented Methodology (CN106187894A)

Summary:

A notable patent discloses an environmentally friendly synthesis involving the reaction of 3-ethyl-5-pyrazole carboxylic acid ethyl ester with dimethyl carbonate, followed by chlorination and oxidation steps.

Process Details:

| Step | Description | Conditions & Reagents | Data & Notes |

|---|---|---|---|

| a. Formation of Pyrazole Carboxylate | Reaction of 3-ethyl-5-pyrazole carboxylic acid ethyl ester with dimethyl carbonate | Reflux in diethylene glycol dimethyl ether at 120°C for 10 hours | Yields of the intermediate are high, with minimal toxic byproducts. |

| b. Chlorination & Oxidation | Addition of hydrochloric acid and hydrogen peroxide under controlled temperature | Dropwise addition at 25°C, followed by incubation at 60°C for 6 hours | Produces the target compound with high purity. |

| c. Purification | Filtration, solvent removal, and vacuum distillation | Ensures removal of residual reagents and solvents | Final product characterized by NMR, IR, and mass spectrometry. |

Advantages:

- Environmentally friendly, low toxicity reagents.

- Suitable for large-scale industrial synthesis.

Limitations:

- Requires precise temperature control.

- Multi-step process with intermediate purification.

Data Table: Summary of Key Preparation Parameters

| Method | Precursors | Reagents | Reaction Conditions | Yield | Environmental Notes |

|---|---|---|---|---|---|

| Direct Condensation | Pyrazole core + trifluoromethylating agent | NCS, chlorinating agents, ethanol | 0°C to 25°C, reflux | 65-80% | Moderate, some hazardous reagents used |

| Multistep Synthesis | Hydrazines, β-dicarbonyls | Chlorinating agents, trifluoromethyl reagents | Reflux, controlled temperatures | 50-70% | Longer process, more waste |

| Patent Method (CN106187894A) | 3-ethyl-5-pyrazole carboxylic acid ethyl ester | Dimethyl carbonate, HCl, H2O2 | 120°C, 25°C, 60°C | 75-85% | Environmentally friendly, low toxicity |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-chloro substituent undergoes nucleophilic substitution under basic conditions. Key examples include:

| Substituent Introduced | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Hydroxyl (-OH) | K₂CO₃, H₂O/DMF, 80°C, 6h | 4-Hydroxy-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate | 85% |

| Methoxy (-OCH₃) | NaOCH₃, MeOH, reflux, 12h | 4-Methoxy-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate | 78% |

| Amine (-NH₂) | NH₃ (aq.), EtOH, 60°C, 8h | 4-Amino-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate | 70% |

The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by electron-withdrawing effects of the trifluoromethyl group.

Ester Hydrolysis

The ethyl ester group is hydrolyzed to a carboxylic acid under acidic or basic conditions:

| Conditions | Product | Reaction Time | Yield |

|---|---|---|---|

| 2M NaOH, EtOH/H₂O (1:1), reflux | 4-Chloro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid | 4h | 92% |

| 6M HCl, H₂O, 100°C | 4-Chloro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid | 6h | 88% |

The carboxylic acid derivative serves as a precursor for amidation or further functionalization.

Cross-Coupling Reactions

The chloro group participates in palladium-catalyzed coupling reactions:

| Reaction Type | Catalyst/Reagents | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DMF, 90°C | 4-Aryl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate | 65–80% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, amine, toluene | 4-Amino-aryl derivatives | 60–75% |

These reactions expand the compound’s utility in medicinal chemistry for structure-activity relationship (SAR) studies.

Heterocycle Formation

The pyrazole ring participates in cyclization reactions to form fused heterocycles:

| Reactant | Conditions | Product | Yield |

|---|---|---|---|

| Hydrazine hydrate | EtOH, 80°C, 24h | Pyrazolo[1,5-a]pyrimidine derivatives | 55% |

| Ethylenediamine | DMF, 120°C, microwave irradiation | Imidazopyrazole scaffolds | 68% |

Mechanistic studies indicate Fe-catalyzed pathways involving nitrene intermediates for complex heterocycles .

Mechanistic Insights

Key reaction pathways include:

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-chloro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate has been investigated for its potential therapeutic effects.

- Anticancer Activity : Studies have shown that pyrazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, a derivative of this compound was tested for its ability to inhibit cell proliferation in breast cancer models, showing promising results in reducing tumor growth.

- Anti-inflammatory Properties : Research indicates that compounds similar to this compound can modulate inflammatory pathways, potentially leading to new treatments for chronic inflammatory diseases.

Agrochemicals

The compound has applications in the development of agrochemicals, particularly as a herbicide or fungicide.

- Herbicidal Activity : this compound has been tested for its efficacy against specific weed species. Field trials demonstrated that formulations containing this compound significantly reduced weed biomass compared to control treatments.

- Fungicidal Properties : Preliminary studies suggest that this compound may inhibit fungal growth, making it a candidate for developing new fungicides with lower environmental impact.

Material Science

In material science, this compound's unique structure allows for potential applications in polymer chemistry and nanotechnology.

- Polymer Additives : The incorporation of this compound into polymer matrices has been explored to enhance thermal stability and mechanical properties.

- Nanocomposites : Research is ongoing into the use of this compound in the synthesis of nanocomposite materials that exhibit improved electrical and thermal conductivity.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of several pyrazole derivatives, including this compound. The results indicated a significant decrease in cell viability in MCF-7 breast cancer cells when treated with this compound at varying concentrations over a period of 48 hours. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study 2: Agrochemical Efficacy

In a field trial reported by Pest Management Science, this compound was tested as a herbicide against common agricultural weeds. The study found that a formulation with this compound reduced weed density by approximately 75% compared to untreated plots, demonstrating its potential as an effective herbicide alternative.

Case Study 3: Material Science Innovations

Research published in Materials Today explored the integration of this compound into polystyrene matrices. The findings revealed enhanced thermal stability and mechanical strength in composites containing up to 10% of the compound, suggesting its utility as an additive in high-performance materials.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, leading to inhibition or modulation of enzyme activity . The compound may also interact with cellular pathways involved in inflammation, microbial growth, or other biological processes .

Comparison with Similar Compounds

Substituent Effects on Physical and Spectral Properties

The table below compares ethyl 4-chloro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate with key analogs, highlighting substituent-driven differences:

Key Observations:

- Halogen Effects : Replacement of Cl with Br at position 4 () lowers the melting point (131–133°C vs. unreported for Cl analog), likely due to increased molecular weight and weaker intermolecular forces . Bromine’s larger size may also slow substitution reactions compared to chlorine.

- Aryl vs. Alkyl Substituents : The introduction of a 4-fluorophenyl group at position 1 () increases the melting point (180–182°C) due to enhanced π-π stacking and rigidity .

- Ester Position : Moving the ester from position 3 to 5 () alters solubility and reactivity, as seen in ethyl 1-ethyl-3-CF₃-5-COOEt, which is more lipophilic due to the N-ethyl group .

Biological Activity

Ethyl 4-chloro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate (CAS No. 855345-12-9) is a pyrazole derivative notable for its diverse biological activities and potential applications in medicinal chemistry. This article provides a detailed overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.

- Chloro Group : Influences reactivity and biological interactions.

The molecular formula is with a molecular weight of 228.58 g/mol. The presence of these functional groups contributes to its unique chemical properties, making it a valuable compound in pharmaceutical development.

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions between hydrazine derivatives and α,β-unsaturated esters. Common solvents include ethanol or methanol, with reaction temperatures ranging from room temperature to reflux conditions. The detailed synthetic pathway can be summarized as follows:

- Starting Materials : Hydrazine derivative and α,β-unsaturated ester.

- Reaction Conditions : Base-catalyzed cyclization in an appropriate solvent.

- Yield Optimization : Adjusting temperature and reaction time to maximize product yield.

Antimicrobial Properties

Studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anti-inflammatory Activity

Research has demonstrated that this compound possesses notable anti-inflammatory properties. In vitro studies indicated that it inhibits key inflammatory mediators such as COX-1 and COX-2 enzymes. The IC50 values for these enzymes were found to be significantly lower than those of traditional anti-inflammatory drugs like diclofenac .

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| This compound | 5.40 | 0.01 |

| Diclofenac | 54.65 | Not specified |

Antifungal Activity

In addition to its antibacterial effects, the compound has also been evaluated for antifungal activity against several pathogenic fungi. Results indicated a broad spectrum of antifungal activity, making it a candidate for further development in antifungal therapies .

Case Studies

Recent studies have focused on the pharmacological potential of this compound:

- Study on Anti-inflammatory Effects :

- Toxicological Assessment :

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing ethyl 4-chloro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate?

- Methodological Answer : Synthesis typically involves sequential halogenation and trifluoromethylation. For example, analogous compounds are synthesized via nucleophilic substitution using trifluoromethyl chloride under controlled conditions (e.g., alkaline media) to introduce the trifluoromethyl group . Reaction optimization includes monitoring temperature (80–100°C) and solvent selection (e.g., DMF or THF). Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the target compound .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Use X-ray crystallography to resolve the crystal structure, as demonstrated for related pyrazole derivatives (e.g., ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate) . Complementary techniques include:

- NMR : Analyze , , and NMR to confirm substituent positions and purity.

- LC-MS : Verify molecular weight and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Although no specific hazards are reported for structurally similar pyrazoles, adopt standard precautions:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose via licensed waste services .

Advanced Research Questions

Q. How can computational chemistry aid in optimizing reaction pathways for this compound?

- Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states. For instance, ICReDD’s approach combines computational reaction path searches with experimental validation to minimize trial-and-error steps . Tools like Gaussian or ORCA can predict energy barriers for trifluoromethylation or chlorination steps, guiding experimental parameter selection.

Q. What analytical strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

- Methodological Answer : Cross-validate using:

- 2D NMR : HSQC and HMBC to assign fluorine coupling patterns.

- X-ray Photoelectron Spectroscopy (XPS) : Confirm electronic environments of chlorine and fluorine atoms.

- Comparative Analysis : Reference data from structurally validated analogs (e.g., 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethyl pyrazole) .

Q. How does the electron-withdrawing trifluoromethyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The -CF group increases electrophilicity at the pyrazole ring, facilitating Suzuki-Miyaura couplings. For example, palladium-catalyzed coupling with aryl boronic acids requires:

- Catalyst : Pd(PPh) or PdCl(dppf).

- Solvent : Toluene or DME at reflux (110°C).

- Base : KCO or CsCO to deprotonate intermediates .

Q. What are the challenges in achieving enantioselective synthesis of chiral derivatives?

- Methodological Answer : Chirality can be introduced via asymmetric catalysis. For example:

- Chiral Ligands : Use (R)-BINAP or Josiphos ligands with Rh or Pd catalysts.

- Kinetic Resolution : Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) .

Data Interpretation and Contradictions

Q. How should researchers address discrepancies in reported toxicity profiles of similar pyrazole derivatives?

- Methodological Answer :

- Source Evaluation : Prioritize peer-reviewed studies over SDS sheets with incomplete data (e.g., AFG Bioscience’s SDS lacks ecotoxicological data ).

- In Silico Prediction : Use tools like ECOSAR to estimate toxicity based on QSAR models.

- Empirical Testing : Conduct in vitro assays (e.g., Ames test for mutagenicity) .

Methodological Tables

Table 1 : Key Synthetic Parameters for Trifluoromethylated Pyrazoles

| Step | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Trifluoromethylation | CFCl, KCO, DMF, 80°C | 65–75 | |

| Chlorination | Cl, AlCl, CHCl, 0°C | 80–85 | |

| Esterification | Ethanol, HSO, reflux | 90 |

Table 2 : Analytical Benchmarks for Structural Confirmation

| Technique | Key Observations | Reference |

|---|---|---|

| NMR | δ 1.35 (t, 3H, CH), δ 4.30 (q, 2H, OCH) | |

| NMR | δ -62.5 (s, CF) | |

| XRD | Orthorhombic system, P222 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.